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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin pidolate is a potent and selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin
class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide
provides an in-depth overview of the molecular structure and key chemical properties of
ertugliflozin pidolate, complete with detailed experimental protocols and visual
representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

Ertugliflozin pidolate is the L-pyroglutamic acid salt of ertugliflozin. The active moiety,
ertugliflozin, possesses a complex and unique molecular architecture, featuring a C-glycoside
derivative linked to a diarylmethane moiety.[1][2]

Table 1: Molecular Identifiers for Ertugliflozin Pidolate
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Identifier

Value

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-
ethoxyphenyl)methyl]phenyl]-1-
(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-
2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic
acid

CAS Number

1210344-83-4[1][3][4]

Chemical Formula

C27H32CINO10[1][4]

Molecular Weight 566.00 g/mol [1][4]
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Figure 1: Chemical Structure of Ertugliflozin Pidolate

Physicochemical Properties

The physicochemical properties of ertugliflozin pidolate are critical to its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Ertugliflozin and Ertugliflozin Pidolate
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Property Value
) ) ~142 °C (for the L-pyroglutamic acid cocrystal)
Melting Point
[2]
pKa (Strongest Acidic) 11.98 (Ertugliflozin)[2]
pKa (Strongest Basic) -3.1 (Ertugliflozin)[2]
logP (Octanol-Water Partition Coefficient) 0.706 (Ertugliflozin Pidolate)[5]

Very slightly soluble (Ertugliflozin L-pyroglutamic

Water Solubility e
aci

Soluble in ethanol and acetone; slightly soluble

Solubility in other solvents ) o
in ethyl acetate and acetonitrile[6]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules
of the kidneys.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose
from the tubular lumen back into the bloodstream. By blocking this transporter, ertugliflozin
reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering
blood glucose levels in patients with type 2 diabetes.[2]

Renal Proximal Tubule

M@
- Glucose and Na+ Glucose transport EleseicEm
Glomerular Filtrate Filtration Reabsorption o (via GLUT2)
(contains glucose) iubllagtumen Tubular Epithelial Cell

Physiological Outcome

Increased Urinary Leads to Lowered Blood
Glucose Excretion Glucose Levels
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Figure 2: Signaling Pathway of SGLT2 Inhibition by Ertugliflozin

Experimental Protocols
Synthesis of Ertugliflozin

A reported synthesis of ertugliflozin involves a multi-step process starting from a protected D-
glucose derivative. The following is a generalized workflow based on published synthetic
routes.
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Figure 3: Generalized Synthetic Workflow for Ertugliflozin Pidolate

A detailed experimental protocol for a laboratory-scale synthesis would require access to
proprietary information. However, the general steps involve:
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Preparation of the Aglycone Moiety: Synthesis of the 4-chloro-3-(4-ethoxybenzyl)phenyl
moiety, often involving a Grignard reagent formation.

Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as a
gluconolactone.

Reduction and Cyclization: Reduction of the resulting intermediate and subsequent acid-
catalyzed cyclization to form the characteristic dioxabicyclo[3.2.1]octane ring system.

Deprotection: Removal of the protecting groups from the hydroxyl functionalities of the
glucose moiety.

Co-crystal Formation: Reaction of the free ertugliflozin base with L-pyroglutamic acid to form
the pidolate salt.

Determination of Physicochemical Properties

1.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a
solution of the analyte as a standardized titrant (acid or base) is added. The pKa
corresponds to the pH at the half-equivalence point.

Apparatus: Calibrated pH meter with a combination electrode, automated titrator or burette,
magnetic stirrer.

Reagents: Ertugliflozin pidolate, standardized 0.1 M hydrochloric acid, standardized 0.1 M
sodium hydroxide, potassium chloride (for maintaining ionic strength), methanol, and
deionized water.

Procedure:

o Prepare a solution of ertugliflozin pidolate (e.g., 1 mg/mL) in a suitable solvent system
(e.g., a mixture of methanol and water) to ensure solubility.

o Add potassium chloride to maintain a constant ionic strength.
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o Titrate the solution with standardized hydrochloric acid or sodium hydroxide, recording the
pH after each addition of titrant.

o Plot the pH versus the volume of titrant added.
o The pKa is determined from the inflection point of the titration curve.
2. logP Determination by Shake-Flask Method

e Principle: The patrtition coefficient (logP) is the ratio of the concentration of a compound in a
mixture of two immiscible solvents at equilibrium, typically n-octanol and water.

o Apparatus: Separatory funnels or vials, mechanical shaker, analytical balance, UV-Vis
spectrophotometer or HPLC system.

o Reagents: Ertugliflozin pidolate, n-octanol (pre-saturated with water), and water (pre-
saturated with n-octanol).

e Procedure:
o Prepare a stock solution of ertugliflozin pidolate in either n-octanol or water.

o Add a known volume of the stock solution to a separatory funnel containing known
volumes of both n-octanol and water.

o Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning
equilibrium to be reached.

o Allow the two phases to separate completely.

o Determine the concentration of ertugliflozin pidolate in both the n-octanol and aqueous
phases using a validated analytical method (e.g., HPLC-UV).

o Calculate the logP value using the formula: logP = log ([Concentration in Octanol] /
[Concentration in Water]).

Analytical Methodologies
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1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

o Application: Quantification of ertugliflozin pidolate in bulk drug and pharmaceutical
formulations, as well as for stability studies.

e Typical Chromatographic Conditions:
o Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um).

o Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH
adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient
elution mode.

o Flow Rate: Typically 1.0 mL/min.
o Detection: UV detection at a wavelength of approximately 225 nm.
o Injection Volume: 10-20 pL.

2. Forced Degradation Studies

o Purpose: To assess the stability of ertugliflozin pidolate under various stress conditions
and to identify potential degradation products.

e Stress Conditions:

o Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCI) at elevated
temperature.

o Alkaline Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at room
temperature or with gentle heating.

o Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at
room temperature.

o Thermal Degradation: Exposure of the solid drug to dry heat.

o Photolytic Degradation: Exposure of the drug solution to UV light.
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e Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to
separate the parent drug from any degradation products.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and
properties of ertugliflozin pidolate. The information presented, including detailed molecular
identifiers, physicochemical data, a description of the mechanism of action, and experimental
protocols, serves as a valuable resource for researchers, scientists, and drug development
professionals working with this important antidiabetic agent. The provided diagrams offer a
visual representation of key concepts, facilitating a deeper understanding of the science behind
ertugliflozin pidolate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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